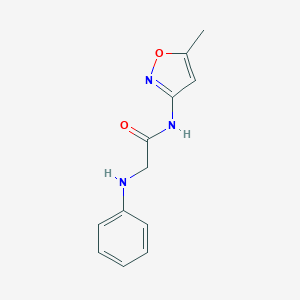![molecular formula C21H16BrNO4 B271061 6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271061.png)
6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been synthesized using a unique method and has been found to exhibit promising biochemical and physiological effects.
Applications De Recherche Scientifique
Research on 6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has revealed its potential therapeutic applications in various fields of medicine. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the inhibition of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. This compound has been found to inhibit the activity of COX-2 (cyclooxygenase-2) and VEGFR-2 (vascular endothelial growth factor receptor-2), which are important targets for the treatment of cancer and other diseases.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been found to reduce inflammation and tumor growth in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This compound also exhibits low toxicity and has a favorable pharmacokinetic profile. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, research on the mechanism of action of this compound can provide insights into the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of 6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction between dibenzo[b,d]furan-3-ylamine and 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid. The reaction is carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The resulting compound is then purified using column chromatography.
Propriétés
Formule moléculaire |
C21H16BrNO4 |
|---|---|
Poids moléculaire |
426.3 g/mol |
Nom IUPAC |
2-bromo-N-dibenzofuran-3-yl-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C21H16BrNO4/c22-18-12-8-13-17(21(25)27-19(13)18)16(12)20(24)23-9-5-6-11-10-3-1-2-4-14(10)26-15(11)7-9/h1-7,12-13,16-19H,8H2,(H,23,24) |
Clé InChI |
KANINFNBLPIKRD-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6O5 |
SMILES canonique |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6O5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270980.png)
![N-(4-fluorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270983.png)
![N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270986.png)
![N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)
![1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)

![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![N-(4-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270994.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)
![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)